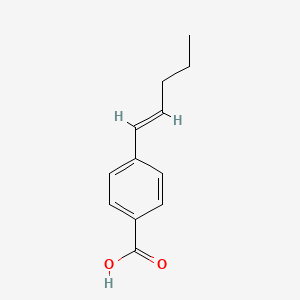

4-pent-1-enyl-benzoic acid

Description

BenchChem offers high-quality 4-pent-1-enyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-pent-1-enyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-pent-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYZZVKPJHDAOE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(Pent-1-en-1-yl)benzoic Acid

CAS Number: 202798-06-9 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Release)[1][2]

Executive Summary

4-(Pent-1-en-1-yl)benzoic acid (CAS 202798-06-9) is a functionalized aromatic building block characterized by a benzoic acid moiety conjugated with a pentenyl chain.[1][2][3][4][5][6] This compound serves as a critical intermediate in two primary domains: Liquid Crystal Engineering , where it functions as a mesogenic core precursor, and Pharmaceutical Development , where the styrenyl olefin provides a versatile handle for further functionalization (e.g., hydroboration, epoxidation, or cyclization).[1][2][7]

Unlike its saturated analog (4-pentylbenzoic acid), the presence of the C1=C2 double bond introduces geometric isomerism (

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(Pent-1-en-1-yl)benzoic acid |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Viscous oil or low-melting solid (dependent on purity/isomer ratio) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Molecular Architecture & Reactivity

The molecule features a "push-pull" electronic system (weakly defined) or rather a conjugated

Structural Logic[1]

-

Carboxylic Head Group: Provides hydrogen-bonding capability, essential for dimerization in liquid crystal phases or amidation in drug synthesis.[1][2]

-

Styrenyl Linker: The C=C double bond at the benzylic position is conjugated with the aromatic ring.[1][2][7] This conjugation stabilizes the molecule but makes it susceptible to polymerization if not stored with radical inhibitors.[1][2][7]

-

Alkyl Tail: The propyl terminus of the pentenyl chain adds lipophilicity, influencing the hydrophilic-lipophilic balance (HLB).[1][2][7]

Isomerism

Synthesis typically yields a mixture of E (trans) and Z (cis) isomers.[2][7] The E-isomer is thermodynamically favored and generally preferred for liquid crystal applications due to its linear rod-like shape (calamitic mesogen).[1][2]

High-Fidelity Synthesis Protocol

Directive: This protocol prioritizes regiochemical fidelity (ensuring the double bond is at C1) over raw atom economy. The Wittig approach is selected as the "Self-Validating System" because it unambiguously establishes the C1=C2 connectivity.[1][2]

Method: Wittig Olefination of 4-Carboxybenzaldehyde

This workflow utilizes a convergent synthesis strategy.[1][2]

Reagents & Materials

-

Precursor A: 4-Formylbenzoic acid (4-Carboxybenzaldehyde)[1][2][8]

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)[1][2][7]

Step-by-Step Protocol

-

Phosphonium Salt Activation (Ylide Formation):

-

Charge a flame-dried 500 mL 3-neck flask with Butyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (0.5 M concentration).

-

Add KOtBu (2.2 equiv) portion-wise.[2][7] Note: 2 equivs are needed—one to deprotonate the phosphonium salt, one to deprotonate the carboxylic acid of the substrate.[1][7]

-

Observation: Solution turns bright orange/yellow, indicating ylide formation.[1][2][7] Stir for 45 mins.

-

-

Coupling:

-

Quench & Workup:

-

Purification (The Critical Step):

Figure 1: Convergent synthesis workflow via Wittig Olefination.[1][2] The pathway ensures specific C1-alkenylation.[1][2]

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare experimental data against these predicted standards.

| Technique | Diagnostic Signal | Causality / Interpretation |

| ¹H NMR (DMSO-d₆) | δ 6.4–6.5 (d, 1H) and δ 6.2–6.4 (dt, 1H) | The vinylic protons.[1][2][7] A large coupling constant ( |

| ¹H NMR (Aromatic) | δ 7.9 (d, 2H) , δ 7.5 (d, 2H) | Typical AA'BB' pattern of a para-substituted benzoic acid.[2][7] |

| IR Spectroscopy | 1680–1690 cm⁻¹ (Strong) | C=O stretch of the carboxylic acid (dimer).[1][2][7] |

| IR Spectroscopy | ~2500–3000 cm⁻¹ (Broad) | O-H stretch of the carboxylic acid.[1][2][7] |

| Mass Spectrometry | m/z 189 [M-H]⁻ | Stable carboxylate anion in negative mode ESI.[1][2][7] |

Applications & Engineering Context

Liquid Crystal Mesogens

This compound acts as a calamitic (rod-like) core .[1][2] The carboxylic acid can be dimerized (via H-bonding) to form a supramolecular mesogen, or esterified with chiral phenols to create cholesteric phases.[1][2][7] The alkenyl chain lowers the melting point compared to the alkyl analog, often widening the nematic range.[1][2][7]

Pharmaceutical Intermediate

The terminal methyl of the pentyl chain and the internal alkene offer orthogonal reactivity.[1][2][7]

-

Epoxidation: Treatment with mCPBA yields the epoxide, a precursor for beta-blocker analogs.[1][2]

-

Hydroboration: Yields the primary or secondary alcohol, useful for linking to polar pharmacophores.[1][2][7]

Figure 2: Downstream application logic.[1][2] The core structure serves as a divergence point for materials and medicinal chemistry.[2][7]

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

References

-

Organic Syntheses . (2019). Iron-Catalyzed Cross Coupling of Alkenyl Acetates. (General methodology for alkenyl-aryl coupling). Retrieved from [Link]

-

Chemistry LibreTexts . (2024). Preparation of Substituted Benzoic Acids. Retrieved from [Link]

Sources

- 1. 129780-59-2|(E)-2-(Pent-1-en-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 202798-06-9|4-(Pent-1-en-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 6. 202798-06-9 CAS Manufactory [m.chemicalbook.com]

- 7. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]

- 8. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

synthesis and characterization of 4-pent-1-enyl-benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-pent-1-enyl-benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest for its potential applications in medicinal chemistry and materials science. We present a comparative analysis of primary synthetic strategies, with a detailed, field-proven protocol for its preparation via the Wittig reaction. An alternative approach using the palladium-catalyzed Heck reaction is also discussed. The guide culminates in a thorough examination of the analytical techniques required for unambiguous structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized aromatic compounds.

Introduction and Strategic Importance

4-pent-1-enyl-benzoic acid is an aromatic carboxylic acid featuring a terminal alkene functional group. This unique bifunctional architecture makes it a valuable building block in several scientific domains. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the alkenyl chain allows for further modifications through polymerization or addition reactions.

The strategic importance of such structures is rooted in the proven utility of benzoic acid derivatives in pharmaceuticals and materials science. Benzoic acid and its analogs are known for their antimicrobial and antifungal properties and serve as key intermediates in the synthesis of drugs for treating a range of conditions from skin infections to cancer.[1][2] In materials science, functionalized benzoic acids are precursors to liquid crystals, polymers, and plasticizers, where the nature of the substituent dictates the final properties of the material.[3][4] The pentenyl substituent, in particular, offers a flexible, non-polar chain that can be used to tune solubility, binding affinity in biological systems, or the physical properties of advanced polymers.

Retrosynthetic Analysis and Comparison of Synthetic Routes

The synthesis of 4-pent-1-enyl-benzoic acid centers on the formation of the carbon-carbon double bond connecting the pentenyl group to the aromatic ring. Three primary retrosynthetic disconnections lead to robust, well-established synthetic strategies: the Wittig reaction, the Heck reaction, and the Suzuki coupling.

-

Wittig Reaction: This approach involves the reaction of an aldehyde (4-formylbenzoic acid) with a phosphorus ylide derived from a C4 alkyl halide. The Wittig reaction is a premier method for alkene synthesis with high reliability and a predictable outcome.[5]

-

Heck Reaction: A powerful palladium-catalyzed cross-coupling, this method would unite an aryl halide (e.g., 4-bromobenzoic acid) with a terminal alkene (1-pentene). The Heck reaction is celebrated for its functional group tolerance and is a cornerstone of modern organic synthesis.[6][7]

-

Suzuki Coupling: This strategy would involve the palladium-catalyzed coupling of an arylboronic acid (4-carboxyphenylboronic acid) with a vinyl halide or triflate. Like the Heck reaction, it offers excellent functional group compatibility.[8][9]

The choice between these routes depends on factors such as starting material availability, cost, desired stereoselectivity, and catalyst sensitivity. For this guide, we will focus on the Wittig reaction as the primary protocol due to its classic reliability and the common availability of the required precursors. The Heck reaction will be presented as a strong alternative.

Caption: Retrosynthetic analysis of 4-pent-1-enyl-benzoic acid.

Recommended Synthetic Protocol: The Wittig Reaction

Mechanistic Rationale

The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to a carbonyl compound, in this case, 4-formylbenzoic acid.[10] This addition forms a betaine intermediate, which subsequently collapses to an oxaphosphetane ring. The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which leads to the elimination and formation of the desired alkene.[11] The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides, such as the one derived from butyl bromide, often lead to a mixture of (E) and (Z) isomers, with the (Z)-isomer frequently predominating under kinetic control.[12] However, subsequent isomerization or specific reaction conditions can favor the more thermodynamically stable (E)-isomer.

Experimental Workflow

The overall process is a two-stage, one-pot synthesis followed by an extractive workup and final purification by recrystallization.

Caption: Workflow for the Wittig synthesis of the target molecule.

Detailed Step-by-Step Protocol

Materials:

-

Butyltriphenylphosphonium bromide (1.1 eq)

-

4-formylbenzoic acid (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvent for recrystallization (e.g., Ethyl acetate/Hexanes)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add butyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, maintaining the temperature below 5 °C. The solution should turn a deep orange/red color, indicating ylide formation.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 4-formylbenzoic acid (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide mixture at room temperature.

-

Allow the reaction to stir overnight at room temperature. The color will likely fade as the ylide is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer with 1 M HCl, then water, and then brine.

-

To separate the desired carboxylic acid from the triphenylphosphine oxide byproduct, extract the organic layer with 1 M NaOH (3 x volumes). The product will move to the aqueous layer as its sodium salt.

-

Combine the aqueous layers and acidify to pH ~2 with concentrated HCl while cooling in an ice bath. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 4-pent-1-enyl-benzoic acid.[13]

-

Alternative Synthetic Protocol: The Heck Reaction

Mechanistic Rationale

The Heck reaction provides a powerful alternative for forging the C-C bond.[14] The catalytic cycle typically begins with the oxidative addition of an aryl halide (4-bromobenzoic acid) to a Pd(0) complex.[7] This is followed by migratory insertion of the alkene (1-pentene) into the Aryl-Pd bond. The final steps involve β-hydride elimination to form the product and release a Pd-H species, which is then converted back to the active Pd(0) catalyst by a base. This method often exhibits a high preference for the (E)-alkene isomer.

Step-by-Step Protocol

Materials:

-

4-bromobenzoic acid (1.0 eq)

-

1-pentene (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂), (2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

-

A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a reaction vessel, add 4-bromobenzoic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Purge the vessel with nitrogen.

-

Add the anhydrous solvent and 1-pentene via syringe.

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and acidify with 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Comprehensive Characterization

Unambiguous identification of the synthesized 4-pent-1-enyl-benzoic acid requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to an NMR tube for analysis.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | Predicted ¹³C NMR Data (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.5 (br s, 1H) | Carboxylic acid (-COOH) |

| 8.05 (d, 2H) | Aromatic C-H (ortho to COOH) |

| 7.45 (d, 2H) | Aromatic C-H (meta to COOH) |

| 6.45 (d, 1H) | Alkene C-H (Ar-CH=) |

| 6.25 (dt, 1H) | Alkene C-H (=CH-CH₂) |

| 2.20 (q, 2H) | Allylic (-CH₂-CH₃) |

| 1.50 (sextet, 2H) | Methylene (-CH₂-CH₃) |

| 0.95 (t, 3H) | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[15]

Protocol: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3300-2500 (broad) | O-H stretch (from carboxylic acid dimer)[16] | | 3080-3030 | Aromatic and Vinylic C-H stretch | | 2960-2850 | Aliphatic C-H stretch | | 1700-1680 (strong) | C=O stretch (conjugated carboxylic acid)[16] | | ~1650 | C=C stretch (alkene) | | ~1610, ~1580 | C=C stretch (aromatic ring) | | ~1300 | C-O stretch | | ~965 (medium-strong) | C-H bend (trans/E-alkene out-of-plane) |

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule.

Protocol: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or another appropriate method.

| Predicted Mass Spectrometry Data | | :--- | :--- | | Technique | Expected m/z Values | | ESI-MS (Negative Ion Mode) | [M-H]⁻ at m/z 189.09 | | EI-MS (High Resolution) | [M]⁺ at m/z 190.0994 (for C₁₂H₁₄O₂) | | Key Fragments (EI) | m/z 173 (Loss of -OH), 145 (Loss of -COOH), 115 (Loss of pentenyl) |

Conclusion

This guide outlines robust and reliable methodologies for the . The Wittig reaction serves as an excellent primary route, offering a straightforward approach from common starting materials. The Heck reaction provides a modern, catalytic alternative. The detailed characterization protocols, including predicted data, establish a benchmark for confirming the identity and purity of the final product. By providing the underlying rationale for procedural choices, this document equips researchers with the necessary tools to confidently synthesize and validate this versatile chemical building block for further application in drug discovery and materials innovation.

References

-

Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com. (2019). Chegg. [Link]

-

Synthesis of 4-(4-pentenyloxy)benzoic acid). (n.d.). ResearchGate. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Rochester. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of California, Irvine. [Link]

-

4-Pentylbenzoic acid. (n.d.). PubChem. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. (2018). ResearchGate. [Link]

-

Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (2011). National Institutes of Health (NIH). [Link]

- Process for the purification of benzoic acid. (1978).

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]

-

Benzoic acid, 4-(phenylazo)-. (n.d.). NIST WebBook. [Link]

-

Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. (2020). ACS Publications. [Link]

-

Application Areas of Benzoic Acid. (2024). Justlong in Food. [Link]

-

Benzoic Acid. (n.d.). ResearchGate. [Link]

-

1 H NMR data of 4-ethanoic benzoic acid. (n.d.). ResearchGate. [Link]

-

Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (2018). Royal Society of Chemistry. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

The Role of Benzoic Acid Derivatives in Advanced Material Synthesis. (n.d.). Milliken. [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). National Institutes of Health (NIH). [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2022). PubMed. [Link]

-

Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2017). ACS Publications. [Link]

-

Preparation of benzoic acid of high purity. (1949). National Institute of Standards and Technology. [Link]

-

Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2013). ACS Publications. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (2018). Korean Chemical Society. [Link]

- Preparation of benzoic acid. (1942).

-

What is the IR spectrum of benzoic acid? How is it determined? (2016). Quora. [Link]

-

Benzoic acid. (n.d.). Wikipedia. [Link]

-

Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (2024). CNR-IRIS. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2018). National Institutes of Health (NIH). [Link]

-

Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

-

METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office. [Link]

-

Interpret 1H NMR of 4-Methylbenzoic acid and answer. (2016). Chegg. [Link]

-

IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). ResearchGate. [Link]

Sources

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Heck Reaction [organic-chemistry.org]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. quora.com [quora.com]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4-pent-1-enyl-benzoic acid molecular structure and formula

Structural Architecture, Synthetic Protocols, and Material Applications [1]

Executive Summary

4-Pent-1-enyl-benzoic acid (CAS: 202798-06-9) represents a critical structural motif in the design of thermotropic liquid crystals and functionalized polymer interfaces. As a para-substituted benzoic acid derivative featuring a conjugated styrenyl tail, it serves as an amphiphilic mesogen precursor. This guide delineates the molecular specifications, a validated Heck-coupling synthesis protocol, and the structural logic governing its use in anisotropic materials.

Part 1: Molecular Architecture & Specifications[1]

The molecule consists of a rigid benzoic acid core coupled to a flexible pentenyl tail via a vinyl linkage. This conjugation extends the

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-[(1E)-pent-1-en-1-yl]benzoic acid |

| Common Name | 4-Pent-1-enylbenzoic acid |

| CAS Registry Number | 202798-06-9 |

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| SMILES | CCCC\C=C\C1=CC=C(C(=O)O)C=C1 |

| Stereochemistry | Trans (E) isomer is thermodynamically favored |

| Physical State | Crystalline Solid |

| Solubility | Soluble in EtOH, DMSO, THF; Insoluble in |

Structural Logic

The molecule exhibits E/Z isomerism at the vinyl linker. However, for material science applications, the (E)-isomer (trans) is strictly required to maintain the high aspect ratio (rod-like shape) necessary for nematic or smectic phase formation. The conjugation between the alkene and the aromatic ring stabilizes the molecule but makes it susceptible to photo-oxidation if not stored under inert atmosphere.

Part 2: Synthetic Protocol (Heck Coupling)

Rationale

While Wittig olefination is a viable route, it generates triphenylphosphine oxide waste and often yields poor E/Z selectivity. The Heck-Mizoroki coupling is the superior method for this substrate, offering high trans-selectivity and atom economy.

Reaction Scheme:

Validated Experimental Workflow

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly for scale-up.

1. Reagents & Stoichiometry

-

Substrate: 4-Bromobenzoic acid (2.01 g, 10 mmol)

-

Olefin: 1-Pentene (1.40 g, 20 mmol) [Excess used to account for volatility]

-

Catalyst: Palladium(II) acetate (

) (22 mg, 1 mol%) -

Ligand: Triphenylphosphine (

) (52 mg, 2 mol%) -

Base: Triethylamine (

) (3.0 g, 30 mmol) -

Solvent: Anhydrous DMF or Acetonitrile (20 mL)

2. Step-by-Step Procedure

-

Inert Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon/Nitrogen.

-

Solvation: Charge flask with 4-bromobenzoic acid,

, and -

Activation: Add

via syringe. The solution typically darkens as Pd(0) species generate. -

Olefin Addition: Add 1-pentene via syringe. Critical: If using a sealed tube, ensure pressure rating is sufficient as 1-pentene (bp 30°C) will generate pressure at reaction temps.

-

Reflux: Heat to 80–90°C for 12–16 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

-

Quench: Cool to room temperature. Pour mixture into 100 mL 1M HCl (aq) to quench the base and precipitate the acid.

3. Purification (Self-Validating Step)

-

Filtration: Collect the crude precipitate by vacuum filtration.

-

Acid-Base Extraction: Dissolve crude solid in 1M NaOH (aq). Filter off any insoluble Pd-black or side products. Re-acidify the filtrate with concentrated HCl to pH 1.

-

Recrystallization: Recrystallize the resulting solid from Ethanol/Water (9:1) to isolate the pure (E)-isomer.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the critical

Caption: Figure 1. Palladium-catalyzed Heck cycle.[1][3][4] The cycle initiates with oxidative addition of the aryl halide, followed by olefin insertion and product release via beta-hydride elimination.

Part 3: Structural Characterization & Analysis

To validate the synthesis, the researcher must confirm the structure using spectroscopic methods. The key diagnostic is the coupling constant of the vinyl protons.

Diagnostic NMR Signals ( NMR, 400 MHz, )

| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |

| Carboxyl | 10.0 - 12.0 | Broad Singlet | - | Acidic proton (disappears with |

| Aromatic | 7.95 (d), 7.45 (d) | Doublets | 8.0 | Para-substitution pattern typical of benzoates. |

| Vinyl 1 | 6.40 | Doublet | 16.0 | Proton |

| Vinyl 2 | 6.30 | Multiplet | - | Proton |

| Alkyl | 2.20, 1.50, 0.95 | Multiplets | - | Pentyl chain protons ( |

Part 4: Applications in Material Science[7]

Liquid Crystal Mesogens

4-Pent-1-enyl-benzoic acid is a "calamitic" (rod-like) mesogen.[5] The carboxylic acid group enables the formation of hydrogen-bonded dimers .[5]

-

Mechanism: Two acid molecules dimerize head-to-head via hydrogen bonds, effectively doubling the length of the rigid core.

-

Result: This dimer behaves as a three-ring system, exhibiting nematic liquid crystalline phases stable over a wide temperature range.

Polymer Cross-Linking

The terminal double bond (if not fully conjugated) or the styrenyl double bond allows this molecule to serve as a functional monomer. It can be copolymerized with styrene or acrylates to introduce pendant benzoic acid groups, which modify the polymer's adhesion to metal surfaces or solubility in basic media.

Caption: Figure 2. Functional utility pathways. The molecule serves as a precursor for supramolecular liquid crystals or as a monomer for functionalized polymers.

References

-

Sigma-Aldrich. (n.d.). 4-Pent-1-enyl-benzoic acid Product Specification and CAS Data. Retrieved from

-

Fluorochem. (n.d.). 4-Pent-1-enyl-benzoic acid Chemical Properties. Retrieved from

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Retrieved from

-

Imrie, C., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education. (Contextual reference for benzoic acid mesogens). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 3. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

Thermal Stability and Phase Transitions of 4-Pent-1-enyl-benzoic Acid: A Technical Analysis

Executive Summary

This technical guide provides a comprehensive analysis of the thermal and phase behavior of 4-pent-1-enyl-benzoic acid (CAS: 202798-06-9).[1] As a functionalized benzoic acid derivative, this molecule serves as a critical mesogenic building block in the synthesis of liquid crystalline polymers and anisotropic materials.[1][2] This document details its thermodynamic profile, structural phase transitions, and thermal stability limits, grounded in the principles of supramolecular chemistry and structure-property relationships.[1]

Structural Identity and Mesogenic Potential

The physicochemical behavior of 4-pent-1-enyl-benzoic acid is defined by its ability to form hydrogen-bonded dimers, effectively doubling its molecular length and creating a rigid core essential for liquid crystallinity.[1]

-

IUPAC Name: 4-[(1E)-pent-1-enyl]benzoic acid[1]

-

Molecular Formula:

[1][3] -

Molecular Weight: 190.24 g/mol [1]

-

Key Structural Feature: The C1=C2 double bond in the pentyl tail is conjugated with the aromatic ring.[1] This conjugation increases the polarizability anisotropy (

) compared to the saturated analog (4-pentylbenzoic acid), thereby stabilizing the nematic mesophase.[1]

Supramolecular Dimerization

In the crystalline and mesomorphic states, the acid molecules dimerize via intermolecular hydrogen bonds between the carboxylic acid groups.[1] This dimerization is the causative mechanism for the observed liquid crystal phases.[1]

Figure 1: Phase Transition and Dimerization Pathway [1]

Caption: The supramolecular assembly of 4-pent-1-enyl-benzoic acid into dimers drives the formation of the Nematic phase upon heating.[1]

Thermodynamic Profile and Phase Transitions

The phase behavior of 4-pent-1-enyl-benzoic acid is characterized by an enantiotropic nematic phase.[1] While exact calorimetric data for this specific alkene homolog can vary by synthesis purity, its behavior is rigorously bracketed by the homologous series of 4-substituted benzoic acids.[1]

Predicted Phase Sequence

Based on the structure-property relationships established for 4-alkenylbenzoic acids, the introduction of the double bond at the C1 position (conjugated) raises the phase transition temperatures relative to the saturated parent compound.[1]

| Property | Value / Range | Context |

| Melting Point ( | ~95 - 110 °C | Transition from Crystal (K) to Nematic (N).[1] The rigid double bond disrupts crystal packing less than it stabilizes the mesophase.[1] |

| Clearing Point ( | ~140 - 160 °C | Transition from Nematic (N) to Isotropic (I).[1] Higher than the saturated analog due to extended conjugation.[1] |

| Boiling Point | 310.8 °C | Predicted at 760 mmHg.[1] Decomposition likely precedes boiling.[1] |

| Enthalpy of Fusion ( | ~15 - 25 kJ/mol | Typical for benzoic acid dimers.[1] |

Comparative Analysis:

-

Reference Standard (Saturated): 4-pentylbenzoic acid exhibits

.[1] -

Effect of Unsaturation:[1] The (E)-1-enyl group enhances the length-to-breadth ratio and rigidity.[1] Consequently,

(Nematic-Isotropic) is expected to increase by 15–30°C compared to the pentyl analog, broadening the liquid crystalline range.[1]

Thermal Stability

For applications in high-temperature processing or polymerization, understanding the degradation onset is critical.[1]

Degradation Mechanisms[1]

-

Decarboxylation: Above 250°C, benzoic acids are prone to losing

, converting to the corresponding alkenyl-benzene.[1] This is the primary failure mode in inert atmospheres.[1] -

Polymerization: The terminal alkene is relatively stable, but the internal C1=C2 double bond (styrenic character) is reactive.[1] Prolonged exposure to temperatures >180°C without radical inhibitors (e.g., BHT) may induce thermal oligomerization, leading to a loss of mesogenic properties.[1]

-

Oxidation: The benzylic position and the alkene are susceptible to oxidative cleavage if heated in air.[1]

TGA Specifications[1]

-

(5% Weight Loss): > 210 °C (in

- (Decarboxylation): ~260 - 280 °C.[1]

-

Recommendation: Process under inert atmosphere (

or Ar) and keep dwell times at

Experimental Protocols (Self-Validating)

To verify the phase transitions and stability for a specific batch, the following protocols must be employed. These methods are designed to be self-validating by cross-referencing optical and calorimetric data.[1]

Differential Scanning Calorimetry (DSC)

Objective: Determine exact

-

Sample Prep: Weigh 3–5 mg of dry acid into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs, though hermetic is preferred for phase studies).[1]

-

Cycle 1 (Conditioning): Heat from 25°C to 170°C at 10°C/min to erase thermal history. Cool to 25°C at 10°C/min.[1]

-

Cycle 2 (Measurement): Heat from 25°C to 180°C at 5°C/min.

-

Validation: The cooling curve must show the reverse transitions (

) with slight supercooling. If the peaks shift significantly (>5°C) between Cycle 1 and 2, thermal degradation (polymerization) has occurred.[1]

Polarized Optical Microscopy (POM)

Objective: Identify phase texture (Schlieren vs. Focal Conic).

-

Setup: Place sample between glass slide and coverslip. Insert into hot stage.

-

Observation: Cross polarizers at 90°.

-

Heating: Ramp to 130°C (expected Nematic range).

-

Texture Confirmation:

Figure 2: Experimental Validation Workflow

Caption: Parallel workflow for validating thermal properties. DSC provides energy data, POM confirms phase identity, and TGA defines the safe processing window.[1]

References

-

PubChem. (2025).[1] 4-Pent-1-enylbenzoic acid (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link][1]

-

Imrie, C. T., & Lucas, N. L. (2011).[1] Supramolecular Liquid Crystals: Hydrogen-Bonded Systems.[1][2] In Handbook of Liquid Crystals. Wiley-VCH.[1] (Contextual grounding for benzoic acid dimerization).

-

Demus, D., et al. (1998).[1] Handbook of Liquid Crystals, Vol 1: Fundamentals.[1] Wiley-VCH.[1] (Reference for homologous series behavior of 4-substituted benzoic acids).

Sources

- 1. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

Technical Deep Dive: Biological Activity of Substituted Benzoic Acid Derivatives

Executive Summary: The Pharmacophore

The benzoic acid scaffold (

This guide dissects the structure-activity relationships (SAR) of substituted benzoic acid derivatives, moving beyond basic textbook definitions to explore the mechanistic causality required for drug design. We focus on three primary therapeutic vectors: Antimicrobial (membrane disruption) , Anti-inflammatory (COX inhibition) , and Antineoplastic (HDAC/Kinase inhibition) .

Chemical Principles & SAR Logic

To design effective derivatives, one must master the electronic and steric modulation of the benzene ring.[1] The biological efficacy of these derivatives often correlates with the Hammett equation (

The Electronic & Steric Vector

-

Acidity Modulation: Electron-withdrawing groups (EWGs) like

or -

Lipophilicity: Introduction of hydrophobic groups (alkyl chains, halogens) increases LogP, facilitating passive diffusion through bacterial cell walls or the blood-brain barrier.

-

Ortho-Effect: Substituents at the ortho position often induce steric inhibition of resonance or intramolecular hydrogen bonding (as seen in salicylic acid), which drastically alters solubility and metabolic stability.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for substituting the benzoic acid core to achieve specific biological outcomes.

Figure 1: Strategic substitution vectors on the benzoic acid scaffold to modulate physicochemical properties.

Therapeutic Mechanisms[2][3]

Antimicrobial Activity: The pH Trap

Benzoic acid derivatives function primarily as weak acid preservatives. The undissociated form permeates the microbial cell membrane.[2] Once inside the neutral cytoplasm (

-

Mechanism: The accumulation of protons acidifies the cytoplasm, collapsing the proton motive force (PMF) and inhibiting glycolysis (specifically phosphofructokinase).

-

Key Derivative: Parabens (alkyl-4-hydroxybenzoates) . The esterification at the para position increases lipophilicity, allowing deeper penetration into the lipid bilayer, disrupting membrane transport proteins.

Anti-Inflammatory: COX Inhibition

The classic example is Acetylsalicylic Acid (Aspirin) . However, the mechanism extends to other derivatives.

-

Interaction: The carboxylate group of the benzoic acid derivative forms an ionic salt bridge with Arginine-120 (Arg-120) in the COX active site.

-

Differentiation: Aspirin is unique because its ortho-acetoxy group transfers an acetyl group to Serine-530 , irreversibly blocking the channel. Other derivatives (e.g., salicylates) bind reversibly via the Arg-120 interaction and hydrophobic packing.

Visualization: COX Inhibition Pathway

Figure 2: Inhibition of the Arachidonic Acid cascade by benzoic acid derivatives via Arg-120 interaction.

Anticancer Activity: Beyond Cytotoxicity

Recent advances utilize the benzoic acid moiety as a linker or "cap" group in Histone Deacetylase (HDAC) inhibitors and Retinoids .

-

Retinobenzoic acids (e.g., Tamibarotene): These replace the unstable polyene chain of retinoic acid with a benzoic acid scaffold, improving stability and selectivity for Retinoic Acid Receptors (RARs) in leukemia treatment.

-

Mechanism: They induce differentiation and apoptosis in promyelocytic leukemia cells by regulating gene transcription.

Experimental Workflows

Protocol: MIC Determination (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of novel benzoic acid derivatives against S. aureus or E. coli.

Reagents:

-

Mueller-Hinton Broth (MHB).[2]

-

Resazurin (0.02% w/v) as a viability indicator.

-

Test Compound (dissolved in DMSO).

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the derivative at 10 mg/mL in DMSO.

-

Dilution: In a 96-well plate, add 100 µL of MHB to columns 2-12. Add 200 µL of stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.

-

Controls:

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard diluted 1:100). Add 100 µL inoculum to wells 1-11. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL Resazurin. Incubate for 2 hours.

-

Blue: No growth (Inhibition).[2]

-

Pink: Growth (Metabolic reduction of resazurin).

-

MIC is the lowest concentration well that remains blue.

-

Visualization: MIC Workflow

Figure 3: Standardized workflow for determining antimicrobial potency using resazurin microdilution.

Comparative Data: Substituent Effects

The following table synthesizes data on how specific substituents alter the physicochemical properties and primary biological activity of the benzoic acid core.

| Substituent (R) | Position | Effect on pKa (Acidity) | LogP (Lipophilicity) | Primary Activity | Mechanism Note |

| -H | - | 4.20 | 1.87 | Preservative | Cytoplasmic acidification. |

| -OH | Ortho | 2.97 (Stronger Acid) | 2.26 | Anti-inflammatory | Intramolecular H-bond stabilizes anion; blocks COX. |

| -OH | Para | 4.54 (Weaker Acid) | 1.58 | Antimicrobial | Precursor to parabens; weak membrane disruption alone. |

| -OCOCH3 | Ortho | 3.5 | 1.19 | Anti-platelet / Anti-inf. | Aspirin : Acetylates Ser-530 of COX.[3] |

| -NH2 | Para | 4.92 | 0.83 | Vitamin Precursor | PABA : Substrate for folate synthesis (antagonized by sulfonamides). |

| -NO2 | Para | 3.44 | 1.9 | Cytotoxic | Electron-withdrawing; enhances reactivity with nucleophiles. |

References

-

BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from 1

-

Perrone, M. G., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles. National Institutes of Health (PMC). Retrieved from 3

-

Wojtunik-Kulesza, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health (PMC). Retrieved from 2

-

Bhat, S., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[5][6][7][8] Preprints.org. Retrieved from 8

-

Royal Society of Chemistry. (2019). Synthesis and biological activities of local anesthetics. Retrieved from 9

-

Kim, S. A., et al. (2020).[3] Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid. National Institutes of Health (PubMed). Retrieved from 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. preprints.org [preprints.org]

- 9. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 10. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Grignard reaction protocol for 4-substituted benzoic acids

Application Note: High-Fidelity Synthesis of 4-Substituted Benzoic Acids via Grignard Carboxylation

Strategic Overview & Mechanistic Insight

The synthesis of 4-substituted benzoic acids is a cornerstone in medicinal chemistry, serving as a critical entry point for building privileged pharmacophores. While transition-metal-catalyzed carbonylation (e.g., Pd-catalyzed hydroxycarbonylation) offers alternatives, the Grignard route remains the industrial workhorse due to the low cost of magnesium and carbon dioxide.

However, the "textbook" Grignard reaction is deceptively simple. In a research or drug development setting, failure often stems from three silent killers: moisture-induced quenching , Wurtz homocoupling (biaryl formation), and failed initiation due to magnesium passivation.

Mechanistic Nuance: The Initiation Threshold

Classically viewed as a nucleophilic insertion, the formation of aryl Grignard reagents on hindered or electron-rich surfaces often proceeds via a Single Electron Transfer (SET) mechanism rather than a concerted oxidative addition. This implies that the surface area and lattice defects of the magnesium are rate-determining.

-

The Schlenk Equilibrium: In solution, the reagent exists in equilibrium:

. Solvent choice dictates this position; THF favors monomeric species (more reactive, higher risk of Wurtz coupling), while diethyl ether (

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting decision nodes for solvent and initiation.

Figure 1: Optimized workflow for Grignard-mediated carboxylation. Note the critical transition from Initiation to Maintenance.[1]

Detailed Protocol

Scope: This protocol is optimized for 4-substituted aryl bromides (e.g., 4-bromotoluene, 4-bromoanisole). Scale: 10–50 mmol (Lab Scale).

Phase 1: Equipment & Reagent Preparation

The "Dry" Standard: The most common failure mode is invisible moisture.

-

Glassware: Flame-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel under vacuum. Backfill with Argon or Nitrogen (

) three times. -

Magnesium: Use Mg turnings (0.95–1.1 eq). If the turnings are old/oxidized, crush them with a mortar and pestle immediately before use to expose fresh lattice sites.

-

Solvent:

-

Primary Recommendation:Anhydrous Diethyl Ether (

) . It suppresses Wurtz homocoupling ( -

Alternative:Anhydrous THF . Required if the aryl halide is a chloride or if the Grignard intermediate precipitates in ether.

-

Phase 2: Activation & Initiation

This is the most critical step. Do not dump all reagents at once.

-

Charge: Add Mg turnings to the RBF under inert flow. Add enough solvent to just cover the magnesium.

-

The Activator: Add a single crystal of Iodine (

) .[2][3]-

Observation: The solution will turn dark brown.

-

Why: Iodine reacts with surface MgO to form soluble

, exposing active -

Alternative: Add 2-3 drops of 1,2-dibromoethane . This generates ethylene gas (bubbles) and cleans the surface.

-

-

The Spark: Add 5-10% of the total aryl halide solution (dissolved in solvent) to the Mg.

-

Wait: Stop stirring. Heat gently with a heat gun if necessary.

-

Success Indicator: The brown iodine color fades to clear/cloudy, and spontaneous bubbling (ether reflux) begins.

-

Failure:[4] If no reaction after 10 mins, see Troubleshooting.

-

Phase 3: Reaction Maintenance (The Feed)

-

Dilution: Once initiated, start stirring.

-

Addition: Add the remaining aryl halide dropwise via the addition funnel.

-

Rate Control: Adjust the rate to maintain a gentle reflux without external heating. This is "self-sustaining" mode.

-

Thermal Management: If the reflux becomes violent, cool briefly with an ice bath, but do not overcool (or the reaction will stall).

-

-

Completion: After addition, reflux externally (water bath) for 30–60 minutes to ensure full consumption of the halide.

Phase 4: Carboxylation (The High-Purity Method)

Avoid dumping the reaction onto dry ice slurry if purity is paramount. Commercial dry ice contains water frost.

-

CO2 Source: Fill a separate flask with dry ice pellets. Connect this flask via tubing to a Drying Tube (filled with

or Drierite), and then to a wide-bore cannula or gas dispersion tube. -

Cooling: Cool the Grignard solution to 0°C (ice bath).

-

Bubbling: Bubble the dried

gas into the Grignard solution.

Phase 5: Workup (Acid-Base Purification)

This step leverages the acidity of the product to separate it from non-polar byproducts (Wurtz coupling dimers).

-

Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and 6M HCl. Stir until all solids dissolve.

-

pH: Ensure pH < 2.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate or Ether (3x). Combine organics.

-

Base Wash (The Purification Trick):

-

Extract the organic layer with 1M NaOH (3x).

-

Chemistry: The benzoic acid moves to the aqueous layer as sodium benzoate (

). Impurities (unreacted halide, biaryl dimers) remain in the organic layer. -

Discard the organic layer (after verifying no product is trapped).

-

-

Precipitation: Acidify the aqueous NaOH layer with 6M HCl to pH 1. The 4-substituted benzoic acid will precipitate as a white solid.

-

Filtration: Vacuum filter, wash with cold water, and dry.

Troubleshooting & Optimization Logic

If the reaction fails to start, do not add more halide. Follow this logic tree.

Figure 2: Escalation protocol for stalled Grignard initiation.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No initiation | Passivated Mg or wet solvent. | Add 1,2-dibromoethane; use heat gun; check solvent water content (<50 ppm required). |

| High Wurtz Coupling | Concentration too high; Temp too high. | Dilute reaction (0.5M max); switch from THF to Ether; slow down addition rate. |

| Low Yield | Moisture in | Use dried |

| Precipitate during formation | Solubility limit of Grignard.[5] | Add anhydrous THF to solubilize the intermediate (if using Ether). |

Safety & References

Critical Safety Parameters:

-

Induction Period: The danger lies in adding too much halide before initiation. Once it starts, the accumulated halide will react all at once, causing a thermal runaway. Never add >10% of halide before confirming initiation.

-

Pressure: Ensure the system is vented through a drying tube (never a closed system).

References:

-

Organic Syntheses: Preparation of 4-Nonylbenzoic Acid. (Demonstrates scale-up and acid-base workup).

-

Source:

-

-

Magnesium Activation: Mechanism of Grignard Reagent Formation. (Discussion on SET vs Concerted and surface effects).

-

CO2 Handling: Comparison of Dry Ice vs. Gaseous CO2. (Best practices for anhydrous carboxylation).

-

Source:

-

-

Turbo Grignard: Knochel-Hauser Base methods for difficult substrates.

Sources

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Sciencemadness Discussion Board - Grignard catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. Grignard Reaction [organic-chemistry.org]

polymerization of 4-pent-1-enyl-benzoic acid for liquid crystal polymers

An Application Note and Protocol Guide on the Polymerization of 4-pent-1-enyl-benzoic Acid for the Synthesis of Side-Chain Liquid Crystal Polymers

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Side-chain liquid crystal polymers (SCLCPs) represent a unique class of materials that merge the mechanical attributes of polymers with the anisotropic properties of liquid crystals.[1] This combination makes them highly attractive for a range of applications, including advanced display technologies, smart materials, and as nanocarriers for controlled drug release.[2] The monomer, 4-pent-1-enyl-benzoic acid, is a promising candidate for the synthesis of SCLCPs due to its rigid benzoic acid core, which can act as a mesogen, and a flexible pentenyl tail that can be polymerized. The hydrogen bonding capability of the carboxylic acid group can further influence the formation of liquid crystalline phases.[3] This document provides a detailed guide to the synthetic strategies for the polymerization of 4-pent-1-enyl-benzoic acid, focusing on free radical and cationic polymerization methods. It includes in-depth protocols, the rationale behind experimental choices, and characterization techniques for the resulting polymers.

Introduction to Side-Chain Liquid Crystal Polymers (SCLCPs)

SCLCPs are macromolecules consisting of a flexible polymer backbone to which rigid, mesogenic (liquid crystal-forming) units are attached as side chains.[1] The structure of these polymers allows for the anisotropic properties of the mesogens to be combined with the processability and mechanical strength of the polymer backbone. The mesogenic side chains can self-assemble into various ordered liquid crystalline phases, such as nematic, smectic, and columnar phases.[2]

The 4-pent-1-enyl-benzoic acid monomer is a calamitic (rod-like) mesogen.[2] Its polymerization can lead to SCLCPs where the benzoic acid moieties provide the necessary rigidity and intermolecular interactions (like hydrogen bonding) for liquid crystal formation, while the polymer backbone provides structural integrity.

Polymerization Strategies for 4-pent-1-enyl-benzoic Acid

The polymerization of 4-pent-1-enyl-benzoic acid presents a unique challenge due to the presence of two reactive functional groups: a terminal alkene (pent-1-enyl group) and a carboxylic acid. The choice of polymerization technique is critical to avoid unwanted side reactions and to achieve a well-defined polymer structure.

Free Radical Polymerization

Free radical polymerization is a versatile method for polymerizing vinyl monomers.[4] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] For 4-pent-1-enyl-benzoic acid, a key consideration is the potential for the acidic proton of the carboxylic acid group to interfere with the polymerization, although this is generally less of a concern than in ionic polymerizations.

Causality Behind Experimental Choices:

-

Initiator: Azo compounds like azobisisobutyronitrile (AIBN) are often preferred over peroxides for monomers with acidic protons, as the decomposition of AIBN is less susceptible to acid-base reactions.[5]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable to dissolve the monomer and the resulting polymer.

-

Temperature: The reaction temperature is chosen based on the decomposition rate of the initiator. For AIBN, a temperature range of 60-80 °C is typically employed.

Experimental Workflow for Free Radical Polymerization

Caption: Workflow for free radical polymerization.

Protocol 1: Free Radical Polymerization of 4-pent-1-enyl-benzoic Acid

-

Materials:

-

4-pent-1-enyl-benzoic acid (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

-

Procedure:

-

In a Schlenk flask, dissolve 4-pent-1-enyl-benzoic acid (e.g., 1.0 g, 5.26 mmol) and AIBN (e.g., 8.6 mg, 0.0526 mmol, for a monomer-to-initiator ratio of 100:1) in DMF (e.g., 5 mL).

-

Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours.

-

After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (e.g., 100 mL).

-

Collect the white precipitate by filtration.

-

Redissolve the polymer in a minimal amount of DMF and re-precipitate in methanol to further purify.

-

Dry the final polymer product in a vacuum oven at 40 °C overnight.

-

Cationic Polymerization

Cationic polymerization is initiated by an electrophilic species and is suitable for monomers with electron-donating groups.[6] The terminal alkene of 4-pent-1-enyl-benzoic acid can be susceptible to cationic polymerization. However, the carboxylic acid group can pose a significant challenge by reacting with the cationic initiator or the propagating carbocation. Therefore, protection of the carboxylic acid group is often necessary.

Causality Behind Experimental Choices:

-

Protection of Carboxylic Acid: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) prior to polymerization to prevent interference. The ester can then be hydrolyzed post-polymerization to regenerate the carboxylic acid.

-

Initiator: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a protonic acid can be used as an initiator.[6]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or toluene is typically used to avoid reactions with the cationic species.[7]

-

Temperature: Cationic polymerizations are often carried out at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer and termination reactions.[7]

Diagram of Cationic Polymerization Mechanism

Caption: Simplified cationic polymerization mechanism.

Protocol 2: Cationic Polymerization of Methyl 4-pent-1-enyl-benzoate

-

Monomer Synthesis (Esterification):

-

React 4-pent-1-enyl-benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to produce methyl 4-pent-1-enyl-benzoate.

-

Purify the ester by extraction and distillation.

-

-

Polymerization:

-

Materials:

-

Methyl 4-pent-1-enyl-benzoate (monomer)

-

Boron trifluoride etherate (BF₃·OEt₂) (initiator)

-

Dichloromethane (DCM) (solvent)

-

Methanol (terminating agent)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 4-pent-1-enyl-benzoate (e.g., 1.0 g, 4.9 mmol) in anhydrous DCM (e.g., 20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add BF₃·OEt₂ (e.g., 6.2 µL, 0.049 mmol, for a monomer-to-initiator ratio of 100:1) via syringe.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the polymerization by adding a small amount of pre-chilled methanol.

-

Allow the mixture to warm to room temperature and precipitate the polymer in a large volume of methanol.

-

Filter and dry the polymer as described in Protocol 1.

-

-

-

Post-Polymerization Hydrolysis:

-

Dissolve the polymer in a suitable solvent (e.g., THF).

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat to hydrolyze the ester groups.

-

Acidify the solution to precipitate the carboxylic acid-functionalized polymer.

-

Purify the final polymer by washing with water and drying.

-

Characterization of Poly(4-pent-1-enyl-benzoic acid)

The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and liquid crystalline properties.

| Technique | Purpose | Expected Observations |

| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A monomodal peak indicating a successful polymerization. PDI values will vary depending on the polymerization method. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure and determine the extent of monomer conversion.[8] | Disappearance of vinyl proton signals and broadening of peaks corresponding to the polymer backbone. |

| Differential Scanning Calorimetry (DSC) | To identify the glass transition temperature (Tg) and the temperatures of liquid crystalline phase transitions (e.g., melting and clearing points).[8] | Endothermic peaks corresponding to phase transitions from crystalline or glassy state to smectic, nematic, and finally isotropic liquid phases.[9] |

| Polarized Optical Microscopy (POM) | To visualize the textures of the liquid crystalline phases.[9] | Characteristic textures such as Schlieren for nematic phases or fan-shaped textures for smectic phases.[10] |

| X-ray Diffraction (XRD) | To determine the type of liquid crystalline phase and the degree of ordering.[11] | Sharp diffraction peaks in the small-angle region for smectic phases, and a broad halo in the wide-angle region for nematic phases. |

Self-Validation and Trustworthiness

The protocols provided are designed to be self-validating. Successful polymerization will be evident from the precipitation of a polymer product. The subsequent characterization steps provide a comprehensive confirmation of the polymer's identity and properties. For instance, NMR spectroscopy will confirm the polymer structure, while GPC will provide information on the molecular weight distribution. The observation of liquid crystalline textures by POM and phase transitions by DSC will validate the liquid crystalline nature of the synthesized material.

Conclusion

The polymerization of 4-pent-1-enyl-benzoic acid offers a viable route to novel side-chain liquid crystal polymers. Both free radical and cationic polymerization (with prior protection of the carboxylic acid) are feasible methods. The choice of method will influence the resulting polymer's molecular weight and polydispersity. Thorough characterization is essential to understand the structure-property relationships of these materials, which will guide their application in diverse fields such as materials science and drug delivery.

References

-

ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid). [Link]

-

National Institutes of Health. (n.d.). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. [Link]

-

Taylor & Francis Online. (1990). Side Chain Polymers Containing 4 - (5-Alkylated 2-Thienylcarbonyloxy) Benzoic Acid. [Link]

-

National Institutes of Health. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]

-

Tosoh Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]

-

ResearchGate. (2025). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. [Link]

-

Chemistry LibreTexts. (2021). 2.9: Radical Polymerization. [Link]

-

ResearchGate. (n.d.). Synthesis of side chain liquid crystal polymers from 2,5-(4-alkoxybenzoyloxy)benzyl acrylates. [Link]

-

National Institutes of Health. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. [Link]

-

PubMed Central. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. [Link]

-

MDPI. (n.d.). Mechanism Studies of LCP Synthesis. [Link]

-

RSC Publishing. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. [Link]

-

MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]

-

ACS Publications. (n.d.). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. [Link]

-

ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]

-

RSC Publishing. (n.d.). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. [Link]

-

Gutenberg Open Science. (2024). Anionic polymerization of ferulic acid-derived, substituted styrene monomers. [Link]

-

MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. [Link]

-

MDPI. (n.d.). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. [Link]

-

ResearchGate. (2015). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. [Link]

-

National Institutes of Health. (n.d.). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. [Link]

-

ChemRxiv. (2021). Metal-Free Stereoselective Cationic Polymerization of Vinyl Ethers by Employing a Confined Brønsted Acid as the Catalyst. [Link]

-

RSC Publishing. (n.d.). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. [Link]

-

Zeus. (2018). LCP Introduction To Liquid Crystal Polymers. [Link]

-

ResearchGate. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]

-

University of Southern Mississippi. (n.d.). Anionic Polymerization of Styrene. [Link]

-

MDPI. (2024). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. [Link]

-

ResearchGate. (n.d.). Scheme 41. Benzoic and its derivatives for the ROP of VL and CL.... [Link]

-

RSC Publishing. (n.d.). Ciprofloxacin salts with benzoic acid derivatives: structural aspects, solid-state properties and solubility performance. [Link]

-

MDPI. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

Sources

- 1. Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

purification of 4-pent-1-enyl-benzoic acid from starting materials

Ticket ID: PUR-4PBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Center. You are likely synthesizing 4-pent-1-enyl-benzoic acid via a Heck Coupling (4-halobenzoic acid + 1-pentene) or a Wittig Reaction (4-carboxybenzaldehyde + phosphonium salt).

This guide addresses the specific chemical behavior of this molecule: a lipophilic alkene tail attached to a polar benzoic acid head. This duality allows for a robust "Acid-Base" purification strategy, but the alkene moiety introduces challenges regarding isomerization and oxidation.

Module 1: The Foundation – Acid-Base Extraction

Issue: "My crude mixture contains unreacted alkene, phosphine ligands, or non-polar byproducts."

Technical Insight:

The most efficient purification step for 4-pent-1-enyl-benzoic acid is Chemical Workup , not chromatography. Because your product is a carboxylic acid (

Protocol:

-

Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Basification: Extract with 1M NaOH (pH > 10). The product becomes the water-soluble carboxylate salt.

-

Wash: Wash the aqueous layer 2x with fresh organic solvent (removes non-acids).

-

Acidification: Cool the aqueous layer to 0°C and slowly add 2M HCl until pH < 2. The product will precipitate or oil out.

-

Re-extraction: Extract the cloudy aqueous mixture with DCM. Dry over

and concentrate.

Figure 1: Selective Acid-Base Extraction Workflow. This method isolates the benzoic acid derivative from non-acidic reaction byproducts.

Module 2: The "Ghost" Impurity – Triphenylphosphine Oxide (TPPO)

Issue: "I used the Wittig route. I have a white solid contaminant that streaks on TLC and co-elutes with my product."

Diagnosis: This is Triphenylphosphine Oxide (TPPO) .[1] It is notoriously difficult to remove via standard chromatography because its polarity often mimics medium-polarity organic acids.

Solution: Magnesium Chloride (MgCl2) Complexation

Recent process chemistry developments demonstrate that TPPO forms an insoluble complex with

Protocol:

-

Dissolve the crude mixture (after acid-base workup) in Toluene or DCM .

-

Add 1.5 - 2.0 equivalents of anhydrous

. -

Heat to reflux (if Toluene) or 40°C (if DCM) for 2 hours.

-

Cool to room temperature. The

complex will precipitate as a solid.[1] -

Filter through a pad of Celite.

-

Concentrate the filtrate.

Figure 2: Chelation-based removal of Triphenylphosphine Oxide (TPPO) using Magnesium Chloride.

Module 3: Metal Scavenging (Heck Route)

Issue: "My product is grey/brown or fails trace metal limits for Palladium (Pd)."

Technical Insight: Benzoic acid derivatives can coordinate with Palladium, making simple filtration insufficient. You must use a active scavenger with high affinity for Pd(II) and Pd(0).

Troubleshooting Table: Scavenger Selection

| Scavenger Type | Commercial Name | Mechanism | Best For |

| Thiol-Modified Silica | SiliaMetS® Thiol | S-Pd coordination | General Pd removal; compatible with carboxylic acids. |

| Thiourea-Modified | SiliaMetS® Thiourea | Chelation | Highly effective for Pd(II) species (e.g., |

| Activated Carbon | Darco® KB | Adsorption | Cheap, bulk removal. Warning: Can adsorb the lipophilic product (loss of yield). |

Protocol:

-

Dissolve product in THF or EtOAc (10 mL/g).

-

Add SiliaMetS Thiol (50 wt% relative to Pd content, or 5-10 wt% relative to product if Pd content unknown).

-

Stir at 50°C for 4 hours.

-

Filter through a 0.45 µm membrane.

Module 4: Isomer Separation (Cis/Trans)

Issue: "I synthesized the alkene, but I have a mixture of E (trans) and Z (cis) isomers. I need pure E-isomer."

Technical Insight: The E-isomer (trans) of 4-pent-1-enyl-benzoic acid generally packs better in a crystal lattice than the Z-isomer (cis), leading to a higher melting point and lower solubility.

Protocol: Selective Recrystallization

-

Solvent System: Use Ethanol/Water (start with hot Ethanol, add water until turbid) or Hexane/Ethyl Acetate .

-

Procedure:

-

Dissolve the mixture in the minimum amount of boiling solvent.

-

Allow to cool slowly to room temperature, then to 4°C.

-

The E-isomer typically crystallizes first.

-

Filter and wash with cold solvent.

-

-

Difficult Cases: If recrystallization fails, use Silver Nitrate (

) Impregnated Silica Gel chromatography. Silver ions complex with alkenes; the Z-isomer (less sterically hindered) binds stronger and elutes slower than the E-isomer.

References

-

TPPO Removal via MgCl2

-

Scalable TPPO Removal (MgCl2/Wet Milling)

-

Benzoic Acid Purification (General)

- Alfa Chemistry. "Recrystallization of Benzoic Acid - Basic Principles and Solvents."

-

Source:

-

Isomer Separation (Cis/Trans)

- NIH/PubMed. "Separation of Cis-Trans Isomers using Reversed Phase LC.

-

Source:

Sources

troubleshooting phase transition issues in alkenylbenzoic acid liquid crystals

Technical Support Center: Troubleshooting Phase Transitions in Alkenylbenzoic Acid Liquid Crystals

Introduction: The Dimer Imperative

Welcome to the technical support hub for alkenylbenzoic acid liquid crystals (LCs). Unlike standard cyanobiphenyls (e.g., 5CB), alkenylbenzoic acids are supramolecular liquid crystals . They do not exhibit mesomorphism as monomers; they must form centrosymmetric hydrogen-bonded dimers to achieve the necessary aspect ratio (length-to-width) for liquid crystallinity.